2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride
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Overview
Description
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride typically involves the diazotization of 2-Methoxy-5-(octylsulfamoyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
2-Methoxy-5-(octylsulfamoyl)aniline+HNO2+HCl→2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is often carried out in large reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield. The aniline derivative is first dissolved in an acidic medium, followed by the gradual addition of sodium nitrite solution under continuous stirring and cooling.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride primarily involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(methylsulfamoyl)benzene-1-diazonium chloride
- 2-Methoxy-5-(ethylsulfamoyl)benzene-1-diazonium chloride
- 2-Methoxy-5-(propylsulfamoyl)benzene-1-diazonium chloride
Uniqueness
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride is unique due to the presence of the octylsulfamoyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of surfactants and hydrophobic dyes.
Properties
CAS No. |
90906-04-0 |
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Molecular Formula |
C15H24ClN3O3S |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-methoxy-5-(octylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C15H24N3O3S.ClH/c1-3-4-5-6-7-8-11-17-22(19,20)13-9-10-15(21-2)14(12-13)18-16;/h9-10,12,17H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HRFCZMCWMKRVET-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-] |
Origin of Product |
United States |
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